molecular formula C13H12N2O3 B178438 Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate CAS No. 147269-67-8

Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate

Cat. No.: B178438
CAS No.: 147269-67-8
M. Wt: 244.25 g/mol
InChI Key: MAJFINHRLBJIQL-UHFFFAOYSA-N
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Description

Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate is an organic compound with the molecular formula C₁₃H₁₂N₂O₃ It is a derivative of pyridine and carbamate, characterized by the presence of a benzyl group attached to the nitrogen atom of the carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate typically involves the reaction of 2-oxo-1,2-dihydropyridine-3-carboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyridine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring or benzyl moiety .

Scientific Research Applications

Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate: shares structural similarities with other pyridine and carbamate derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of both a benzyl group and a carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

benzyl N-(2-oxo-1H-pyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJFINHRLBJIQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476431
Record name Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147269-67-8
Record name Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 3-aminopyrid-2-one (24.6 g, 0.223 mol), sodium carbonate (52.1 g, 0.492 mol), THF (250 mL) and 1,4-dioxane (50 mL) was added dropwise benzyloxycarbonyl chloride (35.1 mL, 0.246 mol). The resulting mixture was stirred at room temperature for 15 h. Ethyl acetate (1200 mL) was added and the mixture was washed with water, saturated aqueous sodium hydrogencarbonate solution and saturated brine. After filtering off insolubles, the filtrate was dried over anhydrous magnesium sulfate. The residue obtained by concentration of the extract solution was recrystallized from methanol-ethyl acetate (6:1) to give 21.5 g of 3-benzyloxycarbonylaminopyrid-2-one as colorless crystals. The insolubles obtained were dissolved in chloroformmethanol (10:1), and then washed with saturated brine. The aqueous layer was further extracted with chloroform, and combined with the organic layer obtained earlier. The combined extracts were dried over anhydrous magnesium sulfate. Evaporation of the solvent further afforded 16.7 g (total yield 70%) of the same product as a colorless solid.
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
52.1 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
35.1 mL
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium bicarbonate (1.70 g, 16.89 mmol) and benzyl chloroformate (1.58 g, 9.29 mmol) were added to a solution of 3-aminopyridin-2(1H)-one (0.930 g, 8.45 mmol) in tetrahydrofuran (20 mL). After 7 h, the mixture was extracted with ethyl acetate and saturated sodium bicarbonate. The organic extract was washed with water and saturated brine, dried over magnesium sulfate, filtered, and concentrated. Purification by chromatography [silica gel, 1% to 5% methanol (10% ammonium hydroxide) in dichloromethane gradient elution] gave the title compound (1.304 g). MS 245 (M+1)
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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